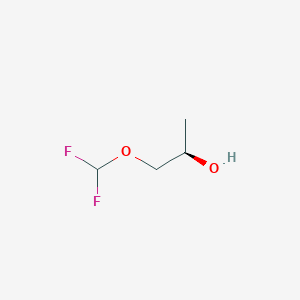
(2R)-1-(difluoromethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(difluoromethoxy)propan-2-ol is an organic compound that belongs to the class of alcohols It contains a difluoromethoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(difluoromethoxy)propan-2-ol typically involves the introduction of a difluoromethoxy group to a propanol derivative. Common synthetic routes may include:
Nucleophilic Substitution: Starting from a halogenated propanol, a nucleophilic substitution reaction can introduce the difluoromethoxy group.
Reduction: A difluoromethoxy ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods would likely involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(difluoromethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to a difluoromethoxy propane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Difluoromethoxy ketone or aldehyde.
Reduction: Difluoromethoxy propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2R)-1-(difluoromethoxy)propan-2-ol would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, affecting their activity. The difluoromethoxy group could influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(2R)-1-(trifluoromethoxy)propan-2-ol: Contains a trifluoromethoxy group, which may have different chemical properties.
Uniqueness
(2R)-1-(difluoromethoxy)propan-2-ol is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric effects compared to other alkoxy groups. This can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
(2R)-1-(difluoromethoxy)propan-2-ol is a chiral organic compound notable for its difluoromethoxy group, which significantly influences its biological activity. Understanding its interactions with various biological targets is crucial for evaluating its potential applications in medicinal chemistry and drug development.
Chemical Structure
- Molecular Formula : C4H8F2O2
- SMILES : CC@HO
- InChI : InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties. This compound may act as an agonist or antagonist in various biochemical pathways relevant to therapeutic areas such as neurological disorders and cancer treatment .
Biological Activity
Research indicates that this compound has the following biological activities:
- Enzyme Modulation : The compound can influence the activity of specific enzymes, which may be beneficial in drug development contexts where enzyme inhibition or activation is desired.
- Receptor Interaction : It shows promise in interacting with various receptors, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Here are some notable findings:
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Structure | Biological Activity |
|---|---|---|
| (1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL | Difluoromethoxy attached to phenyl ring | Modulates enzyme activity; potential anti-cancer properties. |
| (S)-1-(Difluoromethoxy)propan-2-amine | Amino group present | Studied for interactions with neurotransmitter receptors; potential neuroprotective effects. |
Properties
Molecular Formula |
C4H8F2O2 |
|---|---|
Molecular Weight |
126.10 g/mol |
IUPAC Name |
(2R)-1-(difluoromethoxy)propan-2-ol |
InChI |
InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1 |
InChI Key |
VGZMAUOFVPVYCA-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](COC(F)F)O |
Canonical SMILES |
CC(COC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















